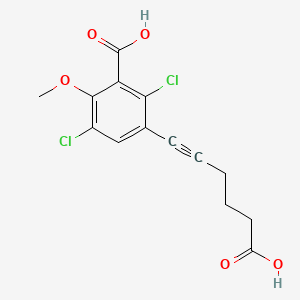
Dicamba-hex-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-hex-5-ynoic acid is a chemical compound known for its role as a hapten, which can be coupled with proteins such as Ovalbumin (OVA) for various analytical purposes. It is primarily used in the detection and analysis of dicamba, a widely used herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicamba-hex-5-ynoic acid involves several steps, starting from commercially available starting materials. The key steps include:
Alkyne Formation: Introduction of an alkyne group into the molecular structure.
Chlorination: Incorporation of chlorine atoms into the aromatic ring.
Carboxylation: Addition of carboxyl groups to form the final product.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Dicamba-hex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Dicamba-hex-5-ynoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of protein-hapten interactions and immunoassays.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the detection and quantification of dicamba in environmental and agricultural samples
Mechanism of Action
The mechanism of action of Dicamba-hex-5-ynoic acid involves its ability to act as a hapten, binding to proteins such as Ovalbumin (OVA). This binding facilitates the detection and analysis of dicamba through immunoassays. The molecular targets and pathways involved include the formation of stable hapten-protein conjugates, which can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dicamba: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar applications.
Triclopyr: A herbicide with comparable chemical properties.
Uniqueness
Dicamba-hex-5-ynoic acid is unique due to its specific structure, which allows it to act as a hapten and be coupled with proteins for analytical purposes. This property distinguishes it from other similar compounds, making it valuable in scientific research and environmental analysis .
Properties
Molecular Formula |
C14H12Cl2O5 |
|---|---|
Molecular Weight |
331.1 g/mol |
IUPAC Name |
3-(5-carboxypent-1-ynyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
CHZASLGDTJICCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















